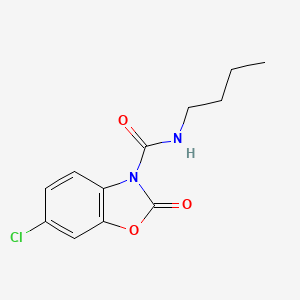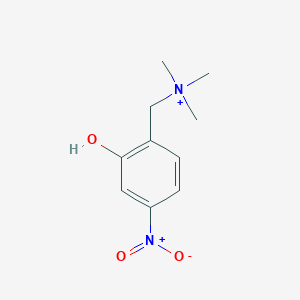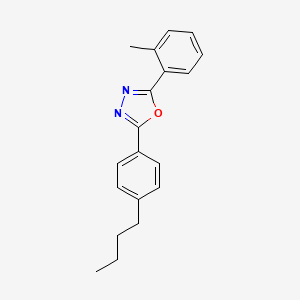
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-6-chlor-2-oxo-1,3-benzoxazol-3(2H)-carboxamid ist eine synthetische organische Verbindung, die zur Benzoxazol-Familie gehört. Benzoxazole sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden oft in der medizinischen Chemie zur Entwicklung von Medikamenten eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Butyl-6-chlor-2-oxo-1,3-benzoxazol-3(2H)-carboxamid beinhaltet typischerweise die folgenden Schritte:
Bildung des Benzoxazol-Kerns: Der Benzoxazol-Kern kann durch Cyclisierung von o-Aminophenol mit Carbonsäuren oder deren Derivaten synthetisiert werden.
N-Butylierung: Die N-Butylgruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Butylhalogeniden eingeführt werden.
Carboxamid-Bildung: Die Carboxamidgruppe kann durch Reaktion des Zwischenprodukts mit geeigneten Aminen unter geeigneten Bedingungen gebildet werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, Hochdurchsatzscreening für Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung von Ausbeute und Selektivität.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzoxazole derivative with a suitable amine, such as butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production methods for N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Butylgruppe, was zur Bildung von Alkoholen, Aldehyden oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können auf die Oxogruppe abzielen und diese möglicherweise in Hydroxylgruppen umwandeln.
Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide.
Hauptprodukte
Oxidation: Butylalkohol, Butylaldehyd, Buttersäure.
Reduktion: Hydroxyl-Derivate.
Substitution: Verschiedene substituierte Benzoxazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Wird auf sein Potenzial als Therapeutikum untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Butyl-6-chlor-2-oxo-1,3-benzoxazol-3(2H)-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Es kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. Die genauen beteiligten molekularen Ziele und Pfade würden detaillierte biochemische Studien erfordern.
Wirkmechanismus
The mechanism of action of N-butyl-6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-2-oxo-1,3-benzoxazol-3(2H)-carboxamid: Fehlt die N-Butylgruppe.
N-Butyl-2-oxo-1,3-benzoxazol-3(2H)-carboxamid: Fehlt das Chloratom.
N-Butyl-6-chlor-1,3-benzoxazol-3(2H)-carboxamid: Fehlt die Oxogruppe.
Einzigartigkeit
N-Butyl-6-chlor-2-oxo-1,3-benzoxazol-3(2H)-carboxamid ist aufgrund der Kombination der N-Butyl-, Chlor- und Oxogruppe einzigartig, was spezifische biologische Aktivitäten und chemische Reaktivität verleihen kann, die bei anderen ähnlichen Verbindungen nicht zu beobachten sind.
Eigenschaften
Molekularformel |
C12H13ClN2O3 |
|---|---|
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-5-4-8(13)7-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
InChI-Schlüssel |
YWURKKYMAHNFEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1C2=C(C=C(C=C2)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)

